5-(Trifluoromethyl)pyrazine-2-carbaldehyde
Overview
Description
“5-(Trifluoromethyl)pyrazine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3F3N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring with a trifluoromethyl group at the 5-position and a carbaldehyde group at the 2-position . Further structural analysis would require more specific data such as NMR or crystallography studies.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.1 . More specific properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Pharmaceutical Applications
Pyrazine derivatives, including compounds like 5-(Trifluoromethyl)pyrazine-2-carbaldehyde, have been a subject of extensive study due to their wide range of pharmacological properties. Research indicates that these derivatives possess antimicrobial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities, among others. This diverse pharmacological profile has spurred ongoing research into their potential as the basis for developing new therapeutic agents. Specifically, the trifluoromethyl group's presence on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring their importance in medicinal chemistry for creating anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Catalysis and Material Science
In catalysis and material science, the structural motif of pyrazine derivatives, including this compound, plays a crucial role. These compounds are employed in designing catalysts and materials due to their unique electronic and structural properties. For instance, hybrid catalysts have been developed for synthesizing various heterocyclic compounds, leveraging the structural complexity and reactivity of pyrazine derivatives to facilitate multicomponent reactions. This approach has opened new avenues for producing compounds with potential applications in pharmaceuticals and materials science (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Properties
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-2-10-4(3-12)1-11-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMGDDYGZCDYNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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